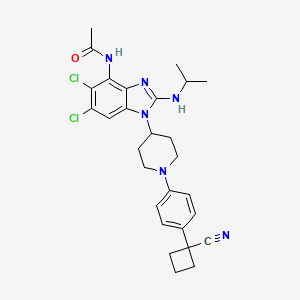
beta-Lac-TEG-N3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-Lac-TEG-N3: is a click chemistry reagent containing an azide group. It is widely used in various biochemical research applications due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. This compound is particularly valuable in the field of antibody-drug conjugates (ADC) and other biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-Lac-TEG-N3 involves the incorporation of an azide group into a lactosyl tetraethylene glycol (TEG) scaffold. The reaction typically involves the use of azide-containing reagents and appropriate catalysts to facilitate the formation of the azide group on the TEG scaffold .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The production is carried out under controlled environments to maintain the stability and purity of the compound .
化学反応の分析
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the use of copper catalysts to facilitate the cycloaddition of azide groups with alkyne groups, forming triazole rings.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azide groups with strained alkynes such as DBCO or BCN.
Common Reagents and Conditions:
CuAAc: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts in this reaction.
SPAAC: Strained alkynes such as DBCO or BCN are used without the need for additional catalysts.
Major Products:
科学的研究の応用
Chemistry:
Click Chemistry: beta-Lac-TEG-N3 is extensively used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology:
Bioconjugation: The compound is used for labeling and tracking biomolecules in various biological studies
Medicine:
Antibody-Drug Conjugates (ADC): this compound is used in the development of ADCs, which are targeted cancer therapies that deliver cytotoxic drugs to cancer cells
Industry:
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
作用機序
Mechanism: beta-Lac-TEG-N3 exerts its effects through the formation of stable triazole rings via azide-alkyne cycloaddition reactions. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and drug development .
Molecular Targets and Pathways: The primary molecular targets of this compound are alkyne-containing molecules. The compound interacts with these molecules through cycloaddition reactions, forming stable triazole linkages that can be used for various biochemical applications .
類似化合物との比較
beta-Lac-TEG-DBCO: Another click chemistry reagent containing a strained alkyne group.
beta-Lac-TEG-BCN: A click chemistry reagent containing a different strained alkyne group.
Uniqueness: beta-Lac-TEG-N3 is unique due to its azide group, which allows it to undergo both CuAAc and SPAAC reactions. This versatility makes it a valuable tool in various biochemical and pharmaceutical research applications .
特性
分子式 |
C18H33N3O13 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H33N3O13/c19-21-20-1-2-29-3-4-30-5-6-31-17-15(28)13(26)16(10(8-23)33-17)34-18-14(27)12(25)11(24)9(7-22)32-18/h9-18,22-28H,1-8H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 |
InChIキー |
ODCSAHBYDSBXRV-MUKCROHVSA-N |
異性体SMILES |
C(COCCOCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N=[N+]=[N-] |
正規SMILES |
C(COCCOCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


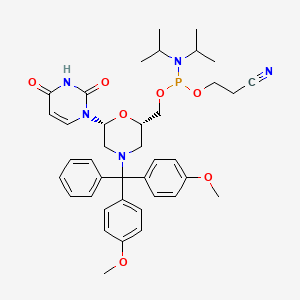
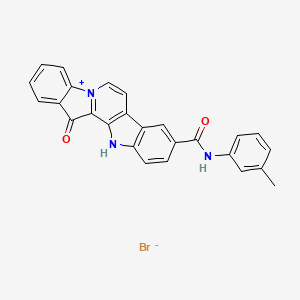
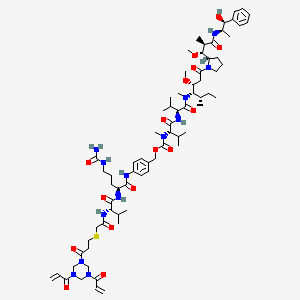
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
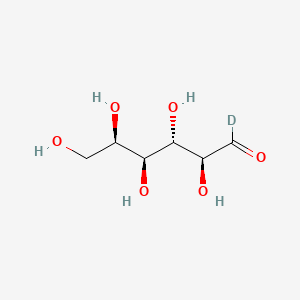
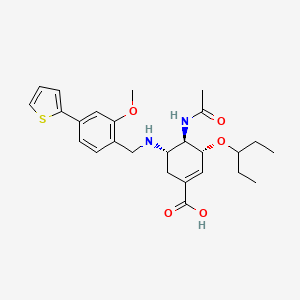
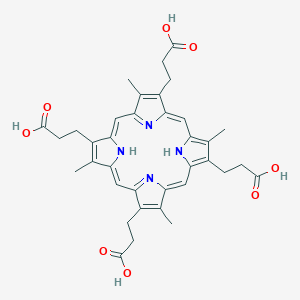
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)


![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

